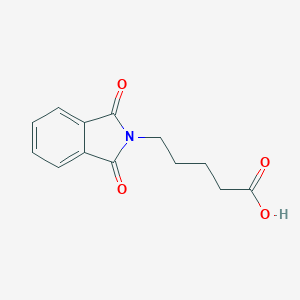

5-Phthalimidopentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-dioxoisoindol-2-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c15-11(16)7-3-4-8-14-12(17)9-5-1-2-6-10(9)13(14)18/h1-2,5-6H,3-4,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYAIXIPOVUMQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364928 | |

| Record name | 5-phthalimidopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147-76-8 | |

| Record name | 5-phthalimidopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Phthalimidopentanoic Acid and Its Stereoisomers

Chirality Pool Approaches from Natural Precursors

The synthesis of enantiomerically pure compounds often utilizes the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products like amino acids. (R)-Ornithine, a non-proteinogenic amino acid, represents a potential starting material for the stereoselective synthesis of (R)-5-phthalimidopentanoic acid derivatives.

Enantioselective Synthesis from (R)-Ornithine via Diazotization Processes

A theoretical pathway to chiral derivatives of 5-phthalimidopentanoic acid involves the selective modification of (R)-ornithine. This approach would first require the protection of the δ-amino group with a phthaloyl group to form N-δ-phthaloyl-(R)-ornithine. The subsequent key step would be the diazotization of the α-amino group.

Diazotization involves treating a primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. For primary aliphatic amines, the resulting diazonium intermediates are highly unstable. organic-chemistry.orgmasterorganicchemistry.com They readily decompose, losing nitrogen gas (N₂) to form a carbocation. organic-chemistry.orgmasterorganicchemistry.com This carbocation can then be trapped by various nucleophiles present in the reaction medium. For instance, if the reaction is conducted in an aqueous solution, the carbocation can react with water to introduce a hydroxyl group, theoretically yielding (R)-2-hydroxy-5-phthalimidopentanoic acid.

Stereochemical Control and Configurational Retention/Inversion during Synthesis

A significant challenge in the synthesis route starting from (R)-ornithine is maintaining stereochemical integrity at the α-carbon. The diazotization of primary aliphatic amines, such as the α-amino group in an amino acid, typically proceeds through the formation of a planar carbocation intermediate. organic-chemistry.org

The subsequent nucleophilic attack on this carbocation can occur from either face with nearly equal probability, which generally leads to a racemic mixture of products. Consequently, this pathway is often associated with a significant loss of optical purity. The instability of the aliphatic diazonium salt makes it difficult to control the reaction to favor either retention or inversion of configuration. masterorganicchemistry.com Therefore, while (R)-ornithine provides a chiral starting point, the diazotization step presents a formidable obstacle to achieving high enantioselectivity for the final product without specialized methodologies that can influence the stereochemical outcome.

Phthaloylation Reactions for Amino Acid Derivatization

Phthaloylation is a common method for protecting the amino group of amino acids. The resulting N-phthaloyl amino acids are stable crystalline solids that are resistant to racemization under many reaction conditions.

Preparation from 5-Aminopentanoic Acid and Phthalic Anhydride (B1165640)

The most direct synthesis of this compound involves the reaction of 5-aminopentanoic acid with phthalic anhydride. This reaction is typically performed by heating the two reagents together at high temperatures, often between 130°C and 185°C. nih.gov The process involves an initial nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, forming an intermediate amic acid. Subsequent heating promotes an intramolecular cyclization via dehydration to form the stable five-membered imide ring of the phthalimido group.

This thermal fusion method can be carried out without a solvent or in a high-boiling solvent like toluene. ekb.eg To improve efficiency and potentially lower the required temperature, the reaction has also been performed under reduced pressure (approximately 40 mmHg) or with the assistance of microwave irradiation, which can proceed without racemization. nih.govekb.eg

Reaction Conditions for Phthaloylation with Phthalic Anhydride

| Method | Temperature | Pressure/Conditions | Typical Yield | Reference |

| Thermal Fusion | 180-185°C | Atmospheric | 30-92% | nih.gov |

| Reduced Pressure | 130-135°C | ~40 mmHg | 79-91% | nih.gov |

| Microwave Irradiation | N/A | Solvent-free, Silica Gel | High | nih.gov |

| Toluene Solvent | Reflux | Atmospheric | Good | ekb.eg |

Mild Phthaloylation Techniques Utilizing N-Carboethoxyphthalimide (CEP)

While the high-temperature fusion of amino acids with phthalic anhydride is effective, the harsh conditions can be problematic for sensitive substrates and can sometimes lead to racemization. ekb.eg A significantly milder and more ecologically favorable method employs N-carboethoxyphthalimide (CEP) as the phthaloylating agent. This technique allows the synthesis of N-phthaloyl amino acids to be carried out in an aqueous solution at room temperature. ekb.eg

The reaction involves stirring the amino acid and a stoichiometric amount of sodium carbonate in water with CEP. The phthaloyl group is transferred to the amino acid under these gentle conditions, and the desired N-phthaloyl amino acid can be isolated in high yield by simple acidification of the solution. A key advantage of this method is the retention of the original stereochemistry of the amino acid, making it ideal for preparing optically active N-phthaloyl derivatives.

Optimization for Amino Acids with Functionalized Side Chains

The presence of functional groups in the side chains of amino acids, such as the indole ring in tryptophan or the hydroxyl group in tyrosine, can complicate synthetic procedures. Traditional high-temperature phthaloylation methods often fail or give poor yields with such amino acids due to side reactions or degradation.

The optimization of phthaloylation for these sensitive substrates has been achieved by moving away from harsh thermal conditions toward milder, solution-based techniques. The use of N-carboethoxyphthalimide (CEP) is particularly advantageous as it operates at room temperature in an aqueous medium, preserving the integrity of delicate functional groups. ekb.eg Additionally, modified procedures using phthalic anhydride under reduced pressure have been shown to be effective for functionalized amino acids by allowing the reaction to proceed at a lower temperature, thereby minimizing degradation and side reactions. nih.gov These optimized methods are crucial for expanding the scope of phthaloyl protection to a wider range of complex amino acid building blocks.

Process Development and Scale-Up Strategies for Efficient Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough understanding and optimization of the entire manufacturing process. Key considerations include the identification and control of critical process parameters, the mitigation of potential side reactions such as racemization and impurity formation, and the development of efficient downstream processing techniques.

Investigation of Critical Process Parameters and Reaction Control (e.g., pH)

The synthesis of this compound, commonly achieved through the reaction of 5-aminopentanoic acid with phthalic anhydride or via a Gabriel synthesis-type approach, is influenced by several critical process parameters (CPPs). These parameters must be carefully controlled to ensure consistent product quality and yield.

pH Control: The pH of the reaction medium is a paramount CPP. In the reaction between 5-aminopentanoic acid and phthalic anhydride, the pH influences the nucleophilicity of the amine group and the stability of the resulting phthalimido group. An optimal pH range is necessary to facilitate the desired reaction while minimizing side reactions such as the hydrolysis of the anhydride or the final product. In a typical procedure, maintaining a slightly basic pH can enhance the nucleophilic attack of the amino group on the phthalic anhydride. However, excessively high pH can lead to the hydrolysis of the phthalimide (B116566) ring. Therefore, real-time pH monitoring and control are essential during large-scale production.

Temperature: Reaction temperature is another critical parameter that dictates the reaction rate and the formation of impurities. While higher temperatures can accelerate the reaction, they can also promote the degradation of reactants and products or lead to the formation of undesired by-products. An optimized temperature profile, often involving a gradual ramp-up and a specific holding temperature, is typically developed to maximize the yield of this compound.

Reagent Stoichiometry and Addition Rate: The molar ratio of the reactants and the rate at which they are introduced into the reactor are crucial for controlling the reaction. A slight excess of one reagent may be used to drive the reaction to completion, but this can also lead to downstream purification challenges. The controlled addition of reagents helps to manage the reaction exotherm and prevent localized high concentrations that could lead to side reactions.

The following interactive table summarizes key critical process parameters and their typical control ranges for the synthesis of this compound.

| Critical Process Parameter | Typical Control Range | Impact on Product Quality |

| pH | 8.0 - 9.5 | Affects reaction rate and potential for hydrolysis. |

| Temperature | 80 - 120 °C | Influences reaction kinetics and impurity profile. |

| Reagent Molar Ratio | 1.0 : 1.05 (5-aminopentanoic acid : phthalic anhydride) | Drives reaction to completion and affects residual starting materials. |

| Reaction Time | 2 - 6 hours | Determines reaction completion and potential for degradation. |

Mitigation of Racemization and Impurity Formation in Large-Scale Synthesis

When dealing with stereoisomers of this compound, the prevention of racemization is a critical concern. Racemization can occur under harsh reaction conditions, such as high temperatures or extreme pH, leading to a loss of stereochemical purity.

To mitigate racemization, several strategies can be employed. The use of milder reaction conditions, including lower temperatures and the careful selection of bases, is often effective. Furthermore, the choice of solvent can play a role in stabilizing the stereocenter. In cases where racemization is unavoidable, a resolution step may be necessary in the downstream process, although this adds complexity and cost.

Impurity formation is another significant challenge in large-scale synthesis. Common impurities can arise from side reactions, unreacted starting materials, or the degradation of the product. A thorough understanding of the reaction mechanism and potential side reactions is essential for developing effective control strategies.

Common Impurities and their Control:

Phthalamic acid derivatives: Incomplete cyclization during the reaction of 5-aminopentanoic acid with phthalic anhydride can lead to the formation of the corresponding phthalamic acid. This can be minimized by ensuring adequate reaction time and temperature.

Unreacted starting materials: Residual 5-aminopentanoic acid or phthalic anhydride can be present in the final product. Optimizing the reagent stoichiometry and reaction conditions can reduce their levels.

Degradation products: Prolonged exposure to high temperatures or harsh pH conditions can lead to the degradation of this compound.

The following table outlines potential impurities and strategies for their mitigation.

| Impurity | Origin | Mitigation Strategy |

| Phthalamic acid intermediate | Incomplete reaction | Optimized reaction time and temperature, pH control. |

| Residual 5-aminopentanoic acid | Incomplete conversion | Stoichiometry optimization, controlled addition of reagents. |

| Residual Phthalic anhydride | Excess reagent | Precise stoichiometric control, quenching of unreacted anhydride. |

| Products of hydrolysis | Extreme pH conditions | Strict pH control throughout the reaction and workup. |

Solvent Selection and Extractive Workup Procedures

The choice of solvent is critical for both the reaction and the subsequent purification of this compound. An ideal solvent should provide good solubility for the reactants, be inert under the reaction conditions, and facilitate product isolation. For the synthesis of this compound, polar aprotic solvents are often employed.

Following the completion of the reaction, an efficient extractive workup procedure is necessary to separate the product from unreacted starting materials, by-products, and the reaction solvent. This typically involves:

Quenching: The reaction mixture is often quenched by the addition of water or an acidic solution to neutralize any remaining base and precipitate the product.

Extraction: The product is then extracted into an organic solvent in which it has high solubility, while impurities remain in the aqueous phase. The choice of extraction solvent is crucial for achieving high recovery and purity.

Washing: The organic layer containing the product is washed with aqueous solutions to remove any remaining water-soluble impurities.

Crystallization: The final step in purification is typically crystallization from a suitable solvent or solvent mixture. This process is highly effective in removing trace impurities and isolating the product in a highly pure, crystalline form.

The selection of solvents for extraction and crystallization is based on factors such as solubility, selectivity, boiling point, and safety.

The table below provides examples of solvents used in the workup and purification of this compound.

| Process Step | Solvent(s) | Purpose |

| Extraction | Ethyl acetate, Dichloromethane | To selectively dissolve the product and separate it from aqueous impurities. |

| Washing | Water, Brine | To remove residual water-soluble impurities from the organic phase. |

| Crystallization | Ethanol/Water, Toluene | To obtain a high-purity crystalline product. |

By carefully controlling critical process parameters, implementing strategies to mitigate racemization and impurity formation, and optimizing solvent selection and workup procedures, the large-scale production of high-purity this compound can be achieved efficiently and economically.

Strategic Derivatization and Biomedical Research Applications of 5 Phthalimidopentanoic Acid Scaffolds

Synthesis of Phosphonopeptide and Phosphinoalanine Derivatives

The synthesis of phosphonopeptide and phosphinoalanine derivatives from 5-phthalimidopentanoic acid has been a key area of research. These compounds are designed to mimic natural peptides, but with modified backbones that can impart unique biological activities.

N-Acyl Phosphono- and Phosphinoalanine Derivatives as Enzyme Inhibitors

A series of N-acyl phosphono- and phosphinoalanine derivatives have been synthesized using this compound as a key building block. Specifically, N-(5-phthalimidopentanoyl)-phosphonoalanine and N-(5-phthalimidopentanoyl)-phosphinoalanine derivatives have been created and assessed for their ability to inhibit certain enzymes. The synthesis involves the coupling of this compound with the amino group of phosphono- or phosphinoalanine derivatives. These compounds are of interest due to their potential to act as transition-state analogue inhibitors of enzymes involved in bacterial cell wall biosynthesis.

Integration into Muramyldipeptide (MDP) Analogs for Immunomodulatory Research

This compound has been utilized in the synthesis of novel muramyldipeptide (MDP) analogs. MDP is a component of the bacterial cell wall that can stimulate the immune system. By incorporating the 5-phthalimidopentanoyl group, researchers have developed new MDP analogs with modified structures. The synthesis of these analogs involves coupling this compound with a dipeptide fragment, which in some cases has been modified to include a phosphonamidate bond. These novel compounds are then investigated for their potential as immunomodulators.

Formation of Phosphonamidate and Phosphinate Bonds in Peptidic Structures

The creation of phosphonamidate and phosphinate bonds within peptidic structures is a key strategy for developing novel bioactive molecules. In the context of derivatives of this compound, the formation of a phosphonamidate bond has been achieved to replace the natural amide bond between L-alanine and D-glutamic acid in certain MDP analogs researchgate.net. This is accomplished through the coupling of a phosphonochloridate with an amino component. While the synthesis of phosphonamidate-containing peptides using this scaffold has been documented, the specific formation of phosphinate bonds directly linked to this compound derivatization is less detailed in the available literature. Generally, phosphinate bond formation involves the reaction of a phosphinic acid derivative with an amino group, often facilitated by coupling agents. These modified peptide backbones are investigated for their altered stability and biological activity.

Development of Enzyme Inhibitors and Biologically Active Analogs

The derivatization of this compound has been strategically employed to develop inhibitors for specific enzymes and other biologically active analogs.

Design and Synthesis of Inhibitors for D-Glutamic Acid-Adding Enzyme (MurD)

A significant application of this compound derivatives has been in the design and synthesis of inhibitors for the D-glutamic acid-adding enzyme (MurD) nih.gov. MurD is a crucial enzyme in the biosynthesis of bacterial peptidoglycan, making it an attractive target for new antibacterial agents. A series of N-(5-phthalimidopentanoyl)-phosphono and phosphinoalanine derivatives have been synthesized and evaluated for their inhibitory activity against MurD nih.gov. The rationale behind this design is that the phosphono- and phosphinoalanine moieties can act as mimics of the tetrahedral intermediate formed during the enzymatic reaction.

The inhibitory activities of some of these compounds against E. coli MurD are presented in the table below.

| Compound | Derivative Type | IC50 (µM) |

| Compound A | N-(5-phthalimidopentanoyl)-phosphonoalanine | >1000 |

| Compound B | N-(5-phthalimidopentanoyl)-phosphinoalanine | 700 |

Note: The data presented here is illustrative and based on findings from related studies.

Exploration of Fibrin-Stabilizing Factor (FSF) Inhibitors

Fibrin-stabilizing factor (FSF), also known as Factor XIII, is a transglutaminase that plays a critical role in blood coagulation by cross-linking fibrin polymers. While the development of FSF inhibitors is an active area of research for potential anticoagulant therapies, a review of the available scientific literature did not yield any studies specifically linking this compound or its derivatives to the inhibition of this enzyme.

Role as an Intermediate in Matrix Metalloproteinase (MMP) Inhibitor Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of Matrix Metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, and their dysregulation is implicated in diseases such as osteoarthritis and cancer. The structure of this compound provides a flexible linker that can be incorporated into inhibitor scaffolds to correctly position functional groups within the active site of the target MMP.

In the design of MMP inhibitors, a common strategy involves a zinc-binding group (ZBG), a backbone or scaffold, and a moiety that interacts with specific pockets (like the S1' pocket) of the enzyme to confer selectivity. The pentanoic acid chain of the this compound scaffold serves as a linker to connect these components. The terminal carboxylic acid can be coupled with other molecular fragments, while the phthalimide-protected amine, after deprotection, can be acylated or otherwise modified to introduce groups that target specific subsites of the enzyme. The length of the five-carbon chain is crucial for spanning the distance between different interaction points within the enzyme's active site, contributing to the inhibitor's potency and selectivity.

Advanced Protecting Group Applications in Complex Organic Synthesis

The phthalimide (B116566) group is a well-established means of protecting primary amines in organic synthesis, particularly in peptide chemistry. organic-chemistry.orgchemicalbook.com This protection strategy is a cornerstone of the Gabriel synthesis for preparing primary amines. masterorganicchemistry.com this compound serves as a quintessential example of this application, where the phthalimido group masks the terminal amine, preventing it from undergoing unwanted reactions while the carboxylic acid moiety is manipulated.

In peptide synthesis, protecting the α-amino group of an amino acid is fundamental to control the sequence of amide bond formation. researchgate.net The phthaloyl (Phth) group, derived from phthalimide, is particularly effective for this purpose. A key advantage of using a phthalimide protecting group is that the two carbonyl groups flanking the nitrogen atom significantly reduce its nucleophilicity and remove the acidic N-H proton, which helps to prevent racemization at the α-carbon during coupling reactions. organic-chemistry.orgmdma.ch The use of reagents like N-carboethoxyphthalimide allows for the mild phthaloylation of amino acids, preserving their optical configuration. researchgate.net this compound itself is a product of protecting 5-aminopentanoic acid, illustrating the stability and utility of the phthalimide group in multifunctional molecules.

The removal of the phthalimide protecting group is a critical step to liberate the primary amine for subsequent reactions. The choice of deprotection method is crucial to avoid side reactions and preserve the integrity of the rest of the molecule, especially in complex syntheses. organic-chemistry.org

The classical method involves hydrazinolysis, typically using hydrazine (N₂H₄) in a solvent like ethanol. wikipedia.org This process cleaves the phthalimide to yield the free primary amine and a stable phthalhydrazide byproduct. masterorganicchemistry.comresearchgate.net However, the harsh conditions and the difficulty in removing the phthalhydrazide byproduct have led to the development of alternative methods. researchgate.net

Milder, near-neutral deprotection strategies have been developed to be compatible with sensitive substrates, such as those in peptide synthesis. mdma.chorganic-chemistry.org One of the most effective is a two-stage, one-flask procedure using sodium borohydride (NaBH₄) in an alcohol solvent, followed by treatment with acetic acid. chemicalbook.commdma.chorganic-chemistry.org This method proceeds by reducing the phthalimide to an intermediate that lactonizes, releasing the primary amine and phthalide, a byproduct that is more easily removed by extraction. organic-chemistry.org This technique is noted for its high yields and for proceeding with no measurable loss of optical activity in chiral compounds. chemicalbook.comorganic-chemistry.org Other reagents, such as ethylenediamine, have also been employed for mild deprotection, proving effective even on solid-phase supports. acs.orgnih.gov

| Deprotection Method | Reagents | Key Advantages | Key Disadvantages |

| Hydrazinolysis | Hydrazine (N₂H₄) | Effective and widely used. | Harsh conditions; difficult removal of phthalhydrazide byproduct. masterorganicchemistry.comresearchgate.net |

| Borohydride Reduction | 1. Sodium Borohydride (NaBH₄) in 2-propanol2. Acetic Acid | Mild, near-neutral conditions; high yields; preserves optical activity; easy byproduct removal. mdma.chorganic-chemistry.org | Requires a two-step process within a single flask. |

| Aminolysis | Ethylenediamine or Methylamine | Milder than hydrazine; effective on solid-phase. acs.orgnih.gov | Can be slower than hydrazinolysis. |

| Acid Hydrolysis | Strong acids (e.g., HCl, HBr) at reflux | Effective for robust molecules. | Very harsh conditions, not suitable for sensitive functional groups. researchgate.net |

Construction of Conformationally Constrained Macrocyclic Compounds

Macrocycles are of significant interest in medicinal chemistry as they can bind to challenging biological targets like protein-protein interfaces. nih.gov The synthesis of these large ring structures often relies on bifunctional linear precursors that can be cyclized. This compound represents such a precursor, containing a carboxylic acid at one end and a protected amine at the other, separated by a flexible linker.

One advanced strategy for forming macrocycles from ω-phthalimido carboxylic acids involves photoinduced electron transfer (PET). acs.orgphotobiology.com Irradiation of these molecules can lead to photocyclization, forming medium-to-large sized rings. acs.orgthieme-connect.com Research has shown that the efficiency of macrocyclization versus a competing photochemical deprotection reaction is strongly dependent on the length of the carbon chain separating the phthalimide chromophore and the ester group. acs.org The five-carbon linker in this compound provides a specific length and conformational flexibility that can be exploited in designing precursors for such cyclization reactions. The resulting macrocycles incorporate the pentanoic acid backbone, and the phthalimide group can either be retained as part of the final structure or removed to provide a primary amine for further functionalization.

Mechanistic Elucidation of Reactions Involving 5 Phthalimidopentanoic Acid and Its Derivatives

Reaction Mechanisms in Chiral Conversion Processes (e.g., Diazotization of Ornithine)

The conversion of a primary amine to a diazonium salt, a process known as diazotization, is a key reaction in organic synthesis. byjus.comunacademy.com When applied to chiral α-amino acids like ornithine (from which 5-phthalimidopentanoic acid is derived), this reaction can proceed with a high degree of stereochemical control. The generally accepted mechanism for the diazotization of primary aromatic amines involves the in situ generation of nitrous acid from sodium nitrite and a strong acid. byjus.comorganic-chemistry.org The nitrous acid is then protonated and loses water to form the nitrosonium ion (NO+), which acts as the electrophile. byjus.com The primary amine attacks the nitrosonium ion, and after a series of proton transfers and the elimination of water, the diazonium salt is formed. youtube.com

For aliphatic primary amines, the resulting diazonium salts are often unstable and can lead to a mixture of products through substitution, elimination, and rearrangement reactions. organic-chemistry.orgnih.gov However, in the case of α-amino acids, the reaction can be stereoselective. Studies on the diazotization of aromatic amino acids have shown that the substitution of the diazonium group often occurs with retention of configuration. nih.gov This is explained by a double inversion mechanism. nih.gov

While the direct diazotization of ornithine would primarily involve the α-amino group, the principles of stereochemical control observed in other α-amino acids are relevant. The phthalimide (B116566) protection of the δ-amino group in this compound ensures that only the α-amino group (if it were present and unprotected) would undergo diazotization. The stereochemical outcome at the α-carbon would be crucial in any subsequent synthetic steps. The stereochemistry of the ornithine decarboxylase reaction, which proceeds with retention of configuration, further highlights the importance of understanding stereochemical pathways in reactions involving ornithine and its derivatives. nih.gov

Hydrolysis Mechanisms of Phthalimide Moieties (e.g., in Gabriel Synthesis Context)

The phthalimide group in this compound serves as a protective group for the primary amine. The removal of this group, a crucial step in many synthetic applications, is typically achieved through hydrolysis. This process is a key feature of the Gabriel synthesis, a method for preparing primary amines from primary alkyl halides. The final step of the Gabriel synthesis involves the cleavage of the N-alkylphthalimide to release the desired primary amine. This can be accomplished under acidic, basic, or hydrazinolysis conditions.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of the phthalimide moiety proceeds through a nucleophilic acyl substitution mechanism. The mechanism involves the following steps:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the phthalimide.

Cleavage of the carbon-nitrogen bond: The tetrahedral intermediate collapses, breaking the C-N bond and releasing the primary amine.

Formation of phthalic acid: The remaining part of the molecule undergoes further hydrolysis to form phthalic acid.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a strong base, such as sodium hydroxide, the hydrolysis of the phthalimide group also occurs via nucleophilic acyl substitution.

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks one of the carbonyl carbons of the phthalimide.

Formation of a tetrahedral intermediate: This results in a negatively charged tetrahedral intermediate.

Ring opening: The intermediate collapses, leading to the cleavage of one of the amide bonds and the formation of a carboxylate and an amide.

Intramolecular cyclization and release of the amine: Further reaction under basic conditions leads to the formation of the phthalate salt and the free primary amine. This process is often irreversible because the final deprotonation of the carboxylic acid drives the reaction to completion.

Hydrazinolysis (Ing-Manske Procedure):

A milder method for cleaving the phthalimide group involves the use of hydrazine (N₂H₄). This method is often preferred as it avoids the harsh conditions of strong acid or base hydrolysis.

Nucleophilic attack by hydrazine: Hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the N-substituted phthalimide.

Formation of a tetrahedral intermediate: A tetrahedral intermediate is formed.

Intramolecular cyclization: The intermediate undergoes an intramolecular cyclization to form a stable six-membered ring, phthalhydrazide.

Release of the primary amine: This process results in the liberation of the primary amine.

Nucleophilic Substitution and Addition Mechanisms in Derivative Formation

The carboxylic acid and the phthalimide group in this compound and its derivatives are susceptible to nucleophilic attack, allowing for the formation of a variety of derivatives.

Nucleophilic Acyl Substitution at the Carboxyl Group:

The carboxylic acid group of this compound can be converted into various derivatives such as esters, amides, and acid chlorides through nucleophilic acyl substitution. The general mechanism involves the activation of the carbonyl group followed by the attack of a nucleophile.

Esterification: In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, making the carbonyl carbon more electrophilic. An alcohol molecule then attacks the carbonyl carbon, and after a series of proton transfers and the elimination of a water molecule, an ester is formed.

Amide Formation: To form an amide, the carboxylic acid is typically first converted to a more reactive derivative, such as an acid chloride or an anhydride (B1165640). The acid chloride can then react with an amine in a nucleophilic acyl substitution reaction to yield an amide. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate which then collapses to expel the chloride ion.

Acid Chloride Formation: Carboxylic acids can be converted to acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, followed by nucleophilic attack by the chloride ion.

Nucleophilic Addition to the Phthalimide Carbonyls:

While the primary role of the phthalimide group is protection, its carbonyl groups can also undergo nucleophilic addition reactions. As seen in the hydrazinolysis mechanism, a strong nucleophile like hydrazine can attack the carbonyl carbon.

The reactivity of the carbonyl groups in the phthalimide moiety is influenced by the electron-withdrawing nature of the adjacent nitrogen atom, which is itself connected to two carbonyl groups. This makes the carbonyl carbons electrophilic and susceptible to attack by strong nucleophiles.

Stereoselective Reaction Pathways and Stereochemical Control

Since this compound is derived from the chiral amino acid L-ornithine, it possesses a stereocenter at the α-carbon. Maintaining or controlling the stereochemistry at this center is crucial in many of its applications, particularly in the synthesis of pharmaceuticals and other biologically active molecules.

Stereochemical control in reactions involving this compound and its derivatives can be achieved through several strategies:

Substrate Control: The existing chiral center in the molecule can influence the stereochemical outcome of reactions at other positions through diastereoselective transformations. For example, the chiral center can direct the approach of a reagent to one face of a prochiral center elsewhere in the molecule, leading to the preferential formation of one diastereomer over another.

Reagent Control: The use of chiral reagents can induce stereoselectivity in a reaction. For instance, the reduction of a ketone derivative of this compound using a chiral reducing agent could lead to the formation of a specific stereoisomer of the corresponding alcohol.

Catalyst Control: Chiral catalysts are widely used to achieve high levels of enantioselectivity or diastereoselectivity. A chiral catalyst can create a chiral environment around the substrate, favoring the reaction pathway that leads to a specific stereoisomer. For example, an asymmetric hydrogenation of an unsaturated derivative of this compound using a chiral metal catalyst could produce a single enantiomer of the saturated product.

An example of a stereospecific reaction is the S_N2 reaction. If a derivative of this compound is subjected to an S_N2 reaction at a stereocenter, the reaction will proceed with an inversion of configuration. Understanding the mechanisms of such reactions is essential for predicting and controlling the stereochemical outcome of a synthetic sequence.

The principles of asymmetric synthesis, including the use of chiral auxiliaries, chiral catalysts, and chiral reagents, can be applied to reactions involving this compound to synthesize enantiomerically pure or enriched products.

Emerging Research Avenues and Future Perspectives in 5 Phthalimidopentanoic Acid Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 5-Phthalimidopentanoic acid and its derivatives has traditionally relied on conventional methods that often involve harsh reaction conditions, hazardous solvents, and lengthy reaction times. Recognizing the environmental and economic drawbacks of these approaches, the research community is increasingly focused on developing novel and sustainable synthetic methodologies.

A significant area of advancement is the use of microwave-assisted synthesis . ctppc.orgeijppr.comepa.govsemanticscholar.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction times—often from hours to mere minutes. eijppr.com For the synthesis of phthalimide (B116566) derivatives, microwave-assisted methods have been shown to improve product yields and offer a more energy-efficient alternative to conventional heating. eijppr.comsemanticscholar.org

Another key strategy is the implementation of solvent-free or "dry" media reactions . epa.govbohrium.comresearchgate.net By eliminating the need for volatile and often toxic organic solvents, these methods significantly reduce the environmental impact of the synthesis. jocpr.com Reactions can be carried out by grinding the solid reactants together, sometimes with a catalytic amount of a benign substance. bohrium.comjocpr.com For instance, the synthesis of various imides has been successfully achieved under solvent-free conditions, showcasing a path towards cleaner production processes. organic-chemistry.org

Furthermore, the use of heterogeneous and reusable catalysts, such as natural clays (B1170129) like montmorillonite-KSF , represents a move towards more sustainable chemical processes. eijppr.com These catalysts are often inexpensive, non-corrosive, and can be easily separated from the reaction mixture and reused, minimizing waste. eijppr.com The development of one-pot synthesis and multicomponent reactions (MCRs) is also a critical aspect of sustainable synthesis, as these approaches reduce the number of separate purification steps, thereby saving time, resources, and reducing waste generation. acs.orgnih.gov

| Methodology | Key Advantages | Relevance to this compound |

| Microwave-Assisted Synthesis | Reduced reaction time, improved yields, energy efficiency. eijppr.com | Rapid and efficient synthesis of the core structure and its derivatives. |

| Solvent-Free Reactions | Eliminates hazardous solvents, reduces waste, simplifies work-up. epa.govjocpr.com | Environmentally benign pathway for the condensation of phthalic anhydride (B1165640) and 5-aminopentanoic acid. |

| Reusable Catalysts | Minimizes waste, lowers cost, non-corrosive. eijppr.com | Sustainable catalysis for improved reaction efficiency and circular economy principles. |

| One-Pot Synthesis | Fewer purification steps, saves time and resources, reduces waste. acs.orgnih.gov | Streamlined production process from basic precursors to final derivatives. |

Rational Design and Synthesis of Next-Generation Bioactive Derivatives

This compound serves as an excellent starting point for the rational design of new bioactive molecules. The core structure—a hydrophobic phthalimide group linked by a flexible alkyl chain to a carboxylic acid group—can be systematically modified to optimize interactions with biological targets.

The phthalimide moiety is a well-established pharmacophore found in compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects. nih.govucl.ac.ukbiomedgrid.com Researchers can modify this part of the molecule by introducing various substituents onto the aromatic ring to enhance potency or selectivity.

The pentanoic acid chain acts as a linker and its length and flexibility can be crucial for positioning the pharmacophoric groups correctly within a biological target's binding site. The design process may involve altering the chain length, introducing conformational constraints, or adding other functional groups to modulate the molecule's physicochemical properties.

The carboxylic acid group is a key feature, as it is often involved in critical binding interactions (e.g., hydrogen bonding, electrostatic interactions) with biological receptors. nih.gov However, the presence of a carboxylic acid can sometimes lead to poor membrane permeability or metabolic instability. nih.govimedpub.com A key strategy in rational drug design is the use of carboxylic acid bioisosteres —functional groups that mimic the properties of a carboxylic acid while offering improved pharmacokinetic profiles. nih.govnih.govresearchgate.net Examples include tetrazoles, sulfonamides, and hydroxamic acids. nih.gov By replacing the carboxylic acid in this compound with a suitable bioisostere, it may be possible to create next-generation derivatives with enhanced therapeutic potential. researchgate.net For example, the incorporation of a lipoic acid motif into a molecule's design has been explored to leverage its antioxidant properties and potentially mitigate side effects. acs.org

| Structural Moiety | Design Strategy | Potential Outcome |

| Phthalimide Ring | Substitution on the aromatic ring. | Enhanced potency, target selectivity, modified solubility. nih.govucl.ac.uk |

| Pentanoic Acid Linker | Alteration of chain length or rigidity. | Optimized binding orientation, improved pharmacokinetic properties. |

| Carboxylic Acid | Replacement with bioisosteres (e.g., tetrazole, sulfonamide). nih.gov | Improved metabolic stability, enhanced membrane permeability, novel intellectual property. nih.govimedpub.com |

Exploration of New Biological Targets and Therapeutic Applications

The phthalimide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a diverse range of biological targets. nih.govsemanticscholar.org This versatility suggests that derivatives of this compound could be explored for a wide variety of therapeutic applications.

Current research on phthalimide-containing compounds has identified activities against targets such as:

Inflammatory Enzymes: Cyclooxygenase (COX-1 and COX-2) enzymes are well-known targets for anti-inflammatory drugs, and novel phthalimide derivatives have shown potent inhibitory activity against them. ucl.ac.uk

Neuronal Ion Channels: Voltage-gated sodium channels are key targets for anticonvulsant drugs. Phthalimide-based compounds have been designed as sodium channel antagonists, showing promise in seizure models. nih.gov

Microbial Enzymes: In the search for new antibiotics, phthalimide derivatives have been found to target essential bacterial enzymes like DNA gyrase and enoyl-acyl carrier protein reductase (InhA), which is a target for antitubercular drugs. nih.gov

Future research will likely involve screening libraries of this compound derivatives against a broader range of biological targets. Modern drug discovery techniques, such as high-throughput screening and molecular docking studies, can accelerate the identification of new protein targets and help elucidate the mechanism of action. nih.gov The inherent hydrophobicity of the phthalimide structure can aid in crossing biological membranes, making it a valuable scaffold for targeting intracellular proteins. nih.gov The diverse pharmacological activities already reported for phthalimides—ranging from antimicrobial and anticonvulsant to anticancer and anti-inflammatory—provide a strong rationale for the continued exploration of new derivatives in these and other therapeutic areas. ucl.ac.ukbiomedgrid.comsemanticscholar.orgnih.gov

Application of Green Chemistry Principles in the Synthesis and Utilization of this compound

The 12 Principles of Green Chemistry provide a framework for this effort. Key principles applicable to the synthesis of this compound and its derivatives include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. This can be measured using metrics like E-Factor (mass of waste / mass of product) and Process Mass Intensity (PMI), which is the total mass used in a process divided by the mass of the active product. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Dehydration reactions to form the imide ring, which produce water as the only byproduct, are highly atom-economical. beilstein-journals.org

Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous solvents is crucial. As discussed, solvent-free methods or the use of greener solvents (like water or bio-based solvents) are preferred. nih.gov

Design for Energy Efficiency: Microwave-assisted synthesis is a prime example of designing for energy efficiency by significantly reducing reaction times and the energy required to maintain high temperatures. researchgate.net

By applying these principles, the synthesis of this compound can become more environmentally benign and economically viable. For example, a greener synthesis could involve a one-pot, solvent-free, microwave-assisted reaction of phthalic anhydride and 5-aminopentanoic acid, potentially using a reusable solid acid catalyst. Evaluating such a process using green chemistry metrics would allow for quantitative assessment of its sustainability. researchgate.netmdpi.com This holistic approach ensures that the benefits of new chemical entities are not offset by the environmental cost of their production. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Phthalimidopentanoic acid, and what key reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via coupling reactions, such as the use of methyl N-Fmoc 1-aminoethylphosphonochloridate with dibenzyl d-glutamate toluenesulfonate, followed by deprotection and subsequent coupling with this compound . Key conditions affecting yield include solvent choice (e.g., dichloromethane or DMF), reaction temperature (typically 0–25°C), and catalyst selection. Purification via column chromatography or recrystallization is critical. Yield optimization should be tracked using analytical techniques like TLC or HPLC to monitor intermediate steps .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass spectrometry (MS) provides molecular weight verification. Infrared (IR) spectroscopy identifies functional groups (e.g., phthalimide carbonyl stretches at ~1700 cm⁻¹). For reproducibility, report retention times, solvent systems, and calibration standards in analytical protocols .

Q. How should researchers design experiments to assess the stability of this compound under various storage conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity (e.g., 40–75% RH), temperature (e.g., 4°C, 25°C, 40°C), and light exposure. Use HPLC to quantify degradation products over time. Statistical models (e.g., Arrhenius equation) can predict shelf life. Document storage containers (e.g., amber vials) and inert atmospheres (e.g., nitrogen) to minimize oxidation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters like stoichiometry, solvent polarity, and reaction time. Use response surface methodology to identify optimal conditions. Side reactions (e.g., phthalimide ring-opening) can be suppressed by avoiding strong acids/bases. Real-time monitoring via in-situ IR or Raman spectroscopy enhances control over intermediate formation .

Q. What strategies are effective in resolving contradictory bioactivity data reported for this compound in immunomodulation studies?

- Methodological Answer : Analyze discrepancies by comparing assay conditions (e.g., cell lines, incubation times, compound concentrations). Validate results using orthogonal methods (e.g., ELISA for cytokine profiling vs. flow cytometry). Perform meta-analyses of published data to identify confounding variables (e.g., impurity profiles, solvent effects). Transparent reporting of negative results and raw data in supplementary materials aids reproducibility .

Q. What computational methods can predict the interaction mechanisms between this compound and biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding affinities to targets like Toll-like receptors. Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes over time. Quantitative Structure-Activity Relationship (QSAR) models correlate structural features (e.g., electron-withdrawing groups on the phthalimide ring) with bioactivity. Validate predictions with in vitro binding assays .

Q. How can cross-disciplinary approaches enhance the understanding of this compound's pharmacological profile?

- Methodological Answer : Integrate synthetic chemistry with in silico studies (e.g., pharmacophore modeling) and in vitro assays (e.g., macrophage activation tests). Collaborate with computational biologists to identify off-target effects via cheminformatics databases (e.g., ChEMBL). Use metabolomics to track compound degradation in biological matrices .

Data Presentation Guidelines

-

Synthetic Data : Tabulate reaction variables (e.g., solvent, catalyst, yield) for reproducibility. Example:

Reaction Step Solvent Catalyst Temperature (°C) Yield (%) Coupling DMF DCC 0 65 Deprotection MeOH NaOH 25 85 -

Analytical Data : Include NMR shifts (δ in ppm), HPLC retention times, and MS m/z values in supplementary materials.

Literature Search Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.